molecular formula C14H9NO B072303 4-Benzoylbenzonitrile CAS No. 1503-49-7

4-Benzoylbenzonitrile

Cat. No.: B072303
CAS No.: 1503-49-7
M. Wt: 207.23 g/mol
InChI Key: YSZWJJANSNFQMM-UHFFFAOYSA-N
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Description

4-Cyanobenzophenone is a benzophenone derivative that can be prepared by treating 4-cyanobenzoyl chloride with benzene. Its reduction under electrochemical condition led to the formation of 4-t-butyl-benzophenone and 1-(4-cyanophenyl)-2,2-dimthyl-1-phenylpropan-1-ol. Its efficiency as triplet sensitizer for norbornadiene(N)→ quadriciane(Q) and Q→ N photoisomerization has been assessed.

Scientific Research Applications

  • Mesomorphic Properties of Derivatives : 4-Benzoylaminobenzonitrile derivatives exhibit higher transition temperatures than the parent compound due to intramolecular hydrogen bonding, which restricts rotation around the N-benzonitrile bond. This results in a flat molecular structure that influences mesomorphic properties, relevant for materials science applications (Hashimoto, Ujiie, & Mori, 2003).

  • Anticancer Activity : A family of compounds including various benzonitrile derivatives, such as 4-bromobenzonitrile, showed potent anticancer activity against breast and colorectal cancer cells. The study highlights the potential of these compounds in developing new cancer treatments (Pilon et al., 2020).

  • Corrosion Inhibition of Mild Steel : Benzonitrile derivatives are effective corrosion inhibitors for mild steel in acidic solutions. Their efficacy is explained by the adsorption of these compounds on the steel surface, influenced by the molecular structure. This has implications in materials protection and maintenance (Chaouiki et al., 2018).

  • Synthesis and Biological Evaluation of Compounds : The palladium-catalyzed addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to various compounds including 2-aminobenzophenones and 7-benzoylindoles, has been developed. These compounds have shown promising anticancer activity, indicating their potential in pharmaceutical research (Chen, Ye, & Su, 2014).

  • Photo-Oxidation Catalyst : 4-Benzoylbenzoate intercalated in layered double hydroxides has been shown to be an effective catalyst for the photo-oxidation of sulfides. This suggests its potential in environmental and synthetic chemistry applications (Pigot, Arbitre, Martínez, & Lacombe, 2004).

Future Directions

While specific future directions for 4-Benzoylbenzonitrile were not found in the search results, research in the field of benzonitriles is ongoing, with developments in areas such as metal–organic frameworks .

Properties

IUPAC Name

4-benzoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZWJJANSNFQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164514
Record name 4-Benzoylbenzonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503-49-7
Record name 4-Cyanobenzophenone
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Record name 4-Benzoylbenzonitrile
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Record name 4-Benzoylbenzonitrile
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Record name 4-benzoylbenzonitrile
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Record name 4-Benzoylbenzonitrile
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (91 mg, 1.857 mmol), dried KI (51 mg, 0.307 mmol, 20 mol %), CuI (30 mg, 0.157 mmol, 10 mol %), (4-bromophenyl)-phenyl-methanone (404 mg, 1.548 mmol), evacuated and backfilled with argon three times. N,N′-dimethylethylenediamine (165 μL, 1.550 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of title product (confirmed by GC-MS).
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
165 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of hydroxylic additives like water or ethanol affect the electrochemical reduction of 4-Cyanobenzophenone?

A1: The electrochemical reduction of 4-Cyanobenzophenone involves a two-step process. The first step, a one-electron reduction to form the anion radical, is significantly influenced by the presence of hydroxylic additives like water or ethanol. [] This is due to the formation of hydrogen bonds between the additive and the 4-Cyanobenzophenone anion radical. [] Interestingly, the formation constants for these hydrogen bonds are stronger with protiated additives (e.g., water) compared to deuterated additives (e.g., heavy water). [] This suggests a significant role of proton dynamics in the interaction.

Q2: Can you elaborate on the second step of 4-Cyanobenzophenone reduction in the presence of water?

A2: In the presence of water, the second reduction step of 4-Cyanobenzophenone proceeds through a concerted proton-electron transfer (CPET) mechanism. [] This means that the electron transfer from the electrode to the 4-Cyanobenzophenone anion radical happens simultaneously with a proton transfer from the water molecule (within the hydrogen-bonded complex) to the oxygen atom of the anion radical. [] This CPET mechanism was confirmed by ruling out alternative mechanisms through experimental data. []

Q3: Are there any studies exploring the electrochemical carboxylation of 4-Cyanobenzophenone?

A3: Yes, research has investigated the electrocarboxylation of 4-Cyanobenzophenone using an ionic liquid electrolyte, specifically [Bmpy][NTf2]. [] While the abstract doesn't provide specific details on the results, this research direction highlights the potential for using electrochemistry to introduce carboxyl groups into 4-Cyanobenzophenone, opening avenues for synthesizing novel derivatives.

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